Elarofiban
描述
Elarofiban: is a novel nonpeptide glycoprotein IIb/IIIa antagonist. It inhibits thrombin-induced platelet aggregation in human gel-filtered platelets and platelet aggregation in human platelet-rich plasma in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) . This compound has been primarily researched for its potential in treating cardiovascular diseases, particularly in preventing thrombosis and myocardial infarction .
准备方法
依拉非班的合成涉及多个步骤,从关键中间体的制备开始。 一条实用的合成路线包括以下步骤 :
哌啶中间体的形成: 合成从哌啶衍生物的制备开始。
偶联反应: 然后将哌啶中间体在特定反应条件下与吡啶衍生物偶联。
最终组装: 通过一系列纯化步骤,包括结晶和色谱法,获得最终产物依拉非班。
依拉非班的工业生产方法通常涉及优化这些合成路线,以确保高产率和纯度,同时还考虑成本效益和可扩展性。
化学反应分析
依拉非班会经历各种化学反应,包括:
氧化: 依拉非班在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
取代: 依拉非班可以发生取代反应,特别是在哌啶环和吡啶环上。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
依拉非班因其在各个领域的应用而得到广泛研究:
化学: 用作研究糖蛋白 IIb/IIIa 拮抗剂的模型化合物。
生物学: 研究其对血小板聚集和血栓形成的影响。
医学: 探索作为预防心血管疾病,特别是血栓形成和心肌梗塞的潜在治疗剂.
工业: 在开发新的抗凝血治疗方面的潜在应用。
作用机制
依拉非班通过抑制纤维蛋白原与血小板上的糖蛋白 IIb/IIIa 受体的结合来发挥作用 。这种抑制阻止了血小板聚集,这是形成血凝块的关键步骤。所涉及的分子靶标包括糖蛋白 IIb/IIIa 受体,受影响的通路与血小板活化和聚集有关。
相似化合物的比较
依拉非班在糖蛋白 IIb/IIIa 拮抗剂中独树一帜,因为它具有非肽结构和对糖蛋白 IIb/IIIa 受体的高度特异性 。类似的化合物包括:
替罗非班: 另一种糖蛋白 IIb/IIIa 拮抗剂,但具有不同的化学结构。
依替巴肽: 一种环状肽,也靶向糖蛋白 IIb/IIIa 受体。
阿昔单抗: 一种单克隆抗体,抑制糖蛋白 IIb/IIIa 受体。
依拉非班的独特性在于其非肽性质,与基于肽的拮抗剂相比,这可能在稳定性和生物利用度方面提供优势。
属性
IUPAC Name |
(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXKGFLZFSILK-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198958-88-2 | |
Record name | Elarofiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELAROFIBAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。